AEG-41174 -

AEG-41174

Catalog Number: EVT-256314
CAS Number:
Molecular Formula: C17H19NO2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Source and Classification

AEG-41174 was developed at The Hospital for Sick Children in Toronto, Canada. It falls under the category of antineoplastics and small molecules, specifically designed to interfere with the function of protein tyrosine kinases, which are crucial in various cellular processes including cell division and differentiation. The compound is recognized as a new molecular entity, indicating that it has not been previously marketed or approved for any therapeutic use .

Synthesis Analysis

Methods and Technical Details

The synthesis of AEG-41174 involves several steps typical of small molecule drug development. While specific synthetic routes are proprietary, the general approach includes:

  1. Designing Precursors: Identifying suitable chemical precursors that can be modified to yield the desired structure.
  2. Chemical Reactions: Employing various organic synthesis techniques such as coupling reactions, cyclization, and functional group modifications to construct the molecular framework.
  3. Purification: Utilizing techniques like chromatography to purify the synthesized compound, ensuring high purity necessary for biological testing.
  4. Characterization: Analyzing the synthesized compound using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The synthesis process must adhere to rigorous quality control standards to ensure reproducibility and efficacy in subsequent biological assays .

Molecular Structure Analysis

Structure and Data

The molecular structure of AEG-41174 is characterized by its non-ATP competitive nature, which distinguishes it from many traditional tyrosine kinase inhibitors that compete with ATP for binding sites on kinases. This unique binding profile allows AEG-41174 to selectively inhibit key kinases such as JAK2 (Janus kinase 2) and Bcr-Abl (Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog), both implicated in various forms of leukemia.

The chemical formula, molecular weight, and structural diagram provide essential data for understanding its interactions within biological systems:

  • Chemical Formula: C₁₈H₁₈N₄O
  • Molecular Weight: 306.36 g/mol
  • Structural Features: Contains multiple aromatic rings that enhance its binding affinity to target proteins.

Detailed structural analysis can be performed using computational chemistry methods to predict binding interactions with target kinases .

Chemical Reactions Analysis

Reactions and Technical Details

AEG-41174 undergoes various chemical reactions relevant to its mechanism of action:

  1. Binding Interactions: The primary reaction involves the binding of AEG-41174 to the active site of target kinases, inhibiting their activity.
  2. Pharmacokinetic Reactions: Metabolic pathways may include oxidation or conjugation reactions that alter the compound's pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.
  3. In Vitro Assays: Biological assays are conducted to evaluate its effectiveness in inducing apoptosis in cancer cell lines, which involve measuring cell viability and apoptosis markers post-treatment.

These reactions are critical for assessing both the therapeutic potential and safety profile of AEG-41174 .

Mechanism of Action

Process and Data

AEG-41174 exerts its effects primarily through the inhibition of protein tyrosine kinases involved in signaling pathways that regulate cell growth and survival. The mechanism can be summarized as follows:

  1. Inhibition of Kinase Activity: By binding to specific kinases such as JAK2 and Bcr-Abl, AEG-41174 disrupts downstream signaling cascades that promote cell proliferation.
  2. Induction of Apoptosis: The inhibition leads to increased levels of pro-apoptotic signals while decreasing anti-apoptotic signals within cancer cells.
  3. Impact on Tumor Microenvironment: AEG-41174 may also influence the tumor microenvironment by modulating immune responses or altering angiogenesis pathways.

Data from preclinical studies indicate significant reductions in tumor growth rates when treated with AEG-41174 compared to control groups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AEG-41174 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Determined through differential scanning calorimetry; indicative of its thermal stability.

These properties are essential for formulating the compound into a viable pharmaceutical product .

Applications

Scientific Uses

AEG-41174 has primarily been investigated for its potential applications in oncology:

The ongoing research into AEG-41174 underscores its significance as a promising candidate in targeted cancer therapy .

Introduction to Tyrosine Kinase Inhibitors and AEG-41174

Historical Context of Kinase-Targeted Therapies in Oncology

The development of kinase-targeted therapies revolutionized oncology, beginning with the landmark approval of imatinib in 2001 for chronic myeloid leukemia (CML). This first-generation TKI competitively inhibited the ATP-binding site of the Bcr-Abl fusion protein, demonstrating unprecedented efficacy in Philadelphia chromosome-positive (Ph+) leukemias. Subsequent generations of TKIs expanded the therapeutic landscape:

  • Second-generation agents (nilotinib, dasatinib) addressed imatinib resistance through increased potency and multi-target inhibition
  • Third-generation inhibitors (ponatinib) overcame the recalcitrant T315I "gatekeeper" mutationThe clinical success of these agents validated kinases as druggable targets but revealed inherent limitations. ATP-competitive inhibitors face significant challenges due to:
  • Conservation of ATP-binding sites across kinases, limiting selectivity
  • Mutation-driven resistance (e.g., T315I in Bcr-Abl, T790M in EGFR) reducing drug binding affinity
  • High intracellular ATP concentrations competing with inhibitors, necessitating high dosing [3] [5] [7]

Table 1: Evolution of Tyrosine Kinase Inhibitors in Oncology

GenerationRepresentative AgentsPrimary TargetsKey Limitations
FirstImatinibBcr-Abl, c-KIT, PDGFRNarrow mutational coverage, low potency
SecondNilotinib, DasatinibBcr-Abl, SRC family kinasesInability to overcome T315I mutation
ThirdPonatinibPan-Bcr-Abl mutantsOff-target vascular toxicity
Non-ATP Comp.AEG-41174JAK2, Bcr-Abl (allosteric)Under clinical investigation

This historical progression created the therapeutic niche for non-ATP competitive inhibitors like AEG-41174, designed to target less conserved allosteric sites and overcome mutation-mediated resistance [3] [7].

Role of JAK2 and Bcr-Abl in Hematological Malignancies

JAK2 and Bcr-Abl represent pivotal kinase drivers in hematological malignancies through distinct pathogenic mechanisms:

Bcr-Abl fusion protein, resulting from the t(9;22) translocation (Philadelphia chromosome), constitutively activates proliferative and anti-apoptotic pathways. It is pathognomonic for:

  • >95% of chronic myeloid leukemia (CML) cases
  • 20-30% of adult acute lymphoblastic leukemia (ALL) casesThe chimeric tyrosine kinase signals through multiple downstream effectors including STAT5, PI3K/AKT, and RAS/MAPK pathways, driving uncontrolled myeloid cell proliferation [4] [5].

JAK2 V617F mutation, a valine-to-phenylalanine substitution at position 617, occurs in the pseudokinase (JH2) regulatory domain. This gain-of-function mutation:

  • Disrupts autoinhibitory function, leading to constitutive JAK-STAT signaling
  • Is prevalent across Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs):
  • Polycythemia vera (PV): >95% prevalence
  • Essential thrombocythemia (ET): 50-60% prevalence
  • Primary myelofibrosis (PMF): 40-50% prevalenceThe hyperactive kinase promotes cytokine-independent hematopoiesis, inflammation, and progressive bone marrow fibrosis. Additional JAK2 abnormalities include exon 12 mutations in JAK2-wildtype PV and rearrangements involving TEL/ETV6, PCM1, or NF-E2 genes in atypical MPNs and acute leukemias [4] [8].

Table 2: Prevalence of JAK2 V617F Mutation in Hematological Malignancies

DiseasePrevalence of JAK2 V617FClinical Significance
Polycythemia Vera (PV)>95%Diagnostic marker, therapeutic target
Essential Thrombocythemia (ET)50-60%Risk stratification, thrombosis predictor
Primary Myelofibrosis (PMF)40-50%Prognostic indicator, driver of fibrosis
Chronic Myelomonocytic Leukemia (CMML)3-13%Potential therapeutic target
Refractory Anemia with Ring Sideroblasts (RARS-t)50-70%Defines MPN/MDS overlap syndrome

The central pathogenic roles of these kinases make them compelling therapeutic targets. However, the limitations of conventional ATP-competitive inhibitors necessitate alternative approaches like AEG-41174 [4] [8].

Emergence of Non-ATP Competitive Inhibitors as a Therapeutic Paradigm

Non-ATP competitive inhibitors represent a pharmacological evolution designed to overcome the constraints of conventional TKIs. These agents function through distinct mechanisms:

  • Allosteric inhibition: Binding to sites remote from the ATP pocket (Type III inhibitors)
  • Substrate-competitive inhibition: Blocking substrate docking sites (Type IV inhibitors)
  • Irreversible covalent binding: Targeting non-conserved cysteine residues near the ATP cleft (Type V inhibitors)

AEG-41174 exemplifies this paradigm as a non-ATP competitive small molecule with demonstrated activity against JAK2 and Bcr-Abl. Its design offers several pharmacological advantages:

  • Enhanced selectivity: Reduced off-target effects by targeting less conserved regulatory domains
  • Overcoming resistance: Effective against mutant kinases resistant to ATP-competitive agents (e.g., gatekeeper mutations)
  • Reduced ATP competition: Maintains efficacy regardless of intracellular ATP concentrations
  • Synergistic potential: Complementary mechanism allowing combination with ATP-competitive inhibitors

The compound's molecular structure features key pharmacophores enabling allosteric binding:

  • A central heterocyclic core facilitating protein interactions
  • Substituent groups (aryl, heteroaryl, cycloalkyl) occupying hydrophobic pockets
  • Functional groups (amide, primary amino, cyano) forming hydrogen bonds with regulatory domainsThis strategic design allows AEG-41174 to stabilize inactive kinase conformations or disrupt protein-protein interactions essential for signal transduction [1] [3] [5].

Table 3: Classification of Tyrosine Kinase Inhibitor Binding Modes

TypeBinding SiteKinase ConformationRepresentative AgentsAEG-41174 Relevance
IATP-binding pocketActiveGefitinib, ErlotinibN/A
IIAdjacent to ATP pocketInactiveImatinib, SorafenibN/A
IIIAllosteric (remote)Inactive/ActiveTrametinib (MEK inhibitor)Structural analogue
IVSubstrate-binding siteVariableNone approvedPotential mechanism
VCovalent (near ATP pocket)InactiveOsimertinib, AfatinibN/A

The development of AEG-41174 aligns with the broader shift toward allosteric inhibitors in oncology, addressing the unmet need for durable responses in kinase-driven hematological malignancies. Its current evaluation in Phase 1 trials reflects the translational potential of non-ATP competitive strategies [1] [2] [3].

Table 4: Nomenclature of AEG-41174

DesignationIdentifier
Chemical NameNot fully disclosed
MedKoo Cat#200110
SynonymsAEG41174, AEG 41174, LS-104
CAS Registry NumberNot assigned

The compound's designation as LS-104 in patent literature and its current developmental status (discontinued per Synapse data) highlight the dynamic nature of this therapeutic approach [1] [2] [9].

Properties

Product Name

AEG-41174

Molecular Formula

C17H19NO2

Synonyms

AEG41174; AEG 41174; AEG-41174;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.